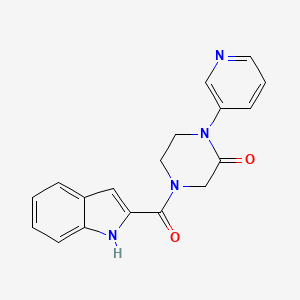

![molecular formula C9H6N4S B2859071 7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 255389-52-7](/img/structure/B2859071.png)

7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

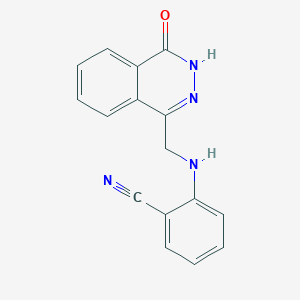

7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine is a member of triazolopyrimidines . It has a molecular formula of C9H6N4S and a molecular weight of 202.24 .

Synthesis Analysis

The synthesis of triazolopyrimidines involves aromatic nucleophilic substitution . For instance, the synthesis of [1,2,4]triazolo[4,3-a]quinoxaline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Molecular Structure Analysis

The molecular structure of this compound consists of a triazolopyrimidine core with a thienyl group attached at the 7-position . The molecule has a density of 1.53±0.1 g/cm3 .

Chemical Reactions Analysis

The chemical reactions involving triazolopyrimidines are diverse. For instance, the reactions of diastereochemically varied norbornene-condensed 2-thioxopyrimidin-4-ones with variously functionalized hydrazonoyl chlorides resulted in the target compounds .

Physical And Chemical Properties Analysis

This compound has a density of 1.53±0.1 g/cm3 . It has a molecular formula of C9H6N4S and a molecular weight of 202.24 .

Scientific Research Applications

Antimicrobial Activity

Several studies have focused on the antimicrobial potential of thieno[2,3-d]pyrimidine derivatives, including 7-(2-Thienyl)[1,2,4]triazolo[4,3-a]pyrimidine. These compounds have been synthesized and tested for their antibacterial and antifungal activities against various bacterial strains and fungi. Compounds from this class have shown promising activity against both Gram-positive and Gram-negative bacteria, as well as against fungi like Candida albicans and Aspergillus flavus (Prabhakar et al., 2016), (Gomha et al., 2015), (Hossain & Bhuiyan, 2009).

Anticancer Properties

Some derivatives of this compound have been evaluated for their potential anticancer activities. Compounds in this class have exhibited inhibitory effects on various cancer cell lines, indicating their promise as anticancer agents. The specific activity and effectiveness of these compounds against certain types of cancer cells highlight their potential in cancer therapy (Gomha et al., 2015), (Hafez & El-Gazzar, 2009).

Synthesis and Structural Analysis

Research has also focused on the synthesis and structural analysis of thieno[2,3-d]pyrimidine derivatives. Studies have described the synthesis of these compounds through various chemical processes, including the Dimroth rearrangement. The structural characteristics of these compounds have been established using techniques such as IR, NMR, and Mass Spectral analysis, providing valuable insights into their chemical properties and potential applications (Hamed et al., 2008), (Nagamatsu et al., 2007).

Future Directions

Mechanism of Action

Target of Action

Similar compounds in the [1,2,4]triazolo[4,3-a]pyrimidine class have been reported to interact with various targets, such as phosphodiesterase (pde) inhibitors .

Mode of Action

Related [1,2,4]triazolo[4,3-a]pyrimidines have been reported to inhibit pde, leading to an increase in cyclic adenosine 3′,5′-monophosphate (camp) levels . This can result in various downstream effects, including vasodilation .

Biochemical Pathways

Based on the reported pde inhibition by related compounds , it can be inferred that this compound may influence the cAMP signaling pathway.

Result of Action

Related compounds have shown antiproliferative activities against cancer cells , suggesting potential cytotoxic effects.

Action Environment

Factors such as temperature have been reported to influence the synthesis of related compounds .

Properties

IUPAC Name |

7-thiophen-2-yl-[1,2,4]triazolo[4,3-a]pyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6N4S/c1-2-8(14-5-1)7-3-4-13-6-10-12-9(13)11-7/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSYIVXUELSMVMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=NN=CN3C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6N4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

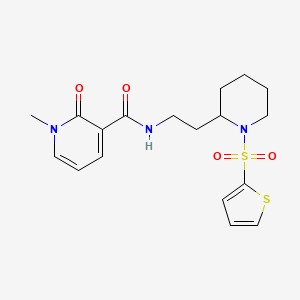

![{[6-Methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy}acetic acid](/img/structure/B2858988.png)

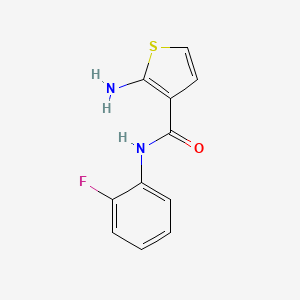

![2-{[3-(3,5-difluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-fluoro-2-methylphenyl)acetamide](/img/structure/B2858990.png)

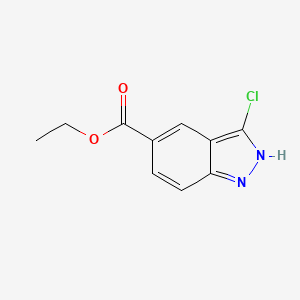

![2-{[2-(4-fluorophenyl)-5-(4-methylphenyl)-1H-imidazol-4-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2858994.png)

![Ethyl 4-((4-(4-fluorophenyl)piperazin-1-yl)methyl)-5-hydroxy-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B2858997.png)

![N-(4-methylphenyl)-6-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carboxamide](/img/structure/B2858999.png)

![N-(2-(5-(4-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2859002.png)

![4-{[(2-Methoxyphenoxy)acetyl]amino}benzoic acid](/img/structure/B2859004.png)